REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([N:11]2[CH:15]=[N:14][N:13]=[CH:12]2)[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O>C(O)(=O)C.[Ni]>[NH2:8][C:7]1[CH:6]=[CH:5][C:4]([N:11]2[CH:12]=[N:13][N:14]=[CH:15]2)=[CH:3][C:2]=1[CH3:1]
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Name
|
|
Quantity
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1 g
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Type
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reactant
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Smiles
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CC=1C=C(C=CC1[N+](=O)[O-])N1C=NN=C1
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Name
|
|
Quantity
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25 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
|
Name
|
|
Quantity
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0.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was hydrogenated at 25°
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Type
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FILTRATION
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Details
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The mixture was then filtered through "Solkafloc" (Trade Mark for a cellulose
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Type
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FILTRATION
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Details
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based filtering agent), the solvent
|
Type
|
CUSTOM
|
Details
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was evaporated in vacuo
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Type
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CUSTOM
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Details
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the residue was partitioned between chloroform (100 cm3) and aqueous sodium carbonate solution (20 cm3)
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Type
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EXTRACTION
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Details
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The aqueous phase was further extracted with chloroform (3×50 cm3)
|
Type
|
DRY_WITH_MATERIAL
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Details
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dried (MgSO4) organic extracts
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Type
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CONCENTRATION
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Details
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were concentrated
|
Type
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CUSTOM
|
Details
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to afford an oil which
|
Type
|
CUSTOM
|
Details
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was chromatographed on silica (Merck "MK 60.9385" [Trade Mark])
|
Type
|
WASH
|
Details
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eluting with methanol
|
Type
|
CUSTOM
|
Details
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Combination and evaporation of the appropriate fractions
|
Type
|
CUSTOM
|
Details
|
afforded a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C=C1)N1C=NN=C1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |